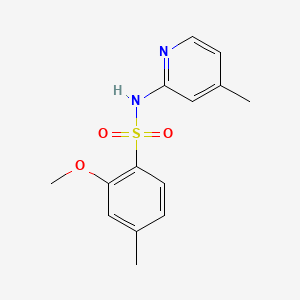![molecular formula C12H19BrN2O3S B602929 [3-(Dimethylamino)propyl][(5-bromo-2-methoxyphenyl)sulfonyl]amine CAS No. 1183070-24-7](/img/structure/B602929.png)
[3-(Dimethylamino)propyl][(5-bromo-2-methoxyphenyl)sulfonyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Dimethylamino)propyl][(5-bromo-2-methoxyphenyl)sulfonyl]amine: is a complex organic compound that features both a dimethylamino group and a brominated methoxyphenyl sulfonyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Dimethylamino)propyl][(5-bromo-2-methoxyphenyl)sulfonyl]amine typically involves multi-step organic reactionsThe reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the substitution process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can help in scaling up the production while maintaining the purity and quality of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the brominated methoxyphenyl group, potentially converting the bromo group to a hydrogen atom.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the brominated position, where nucleophiles can replace the bromine atom.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions with solvents like DMF or acetonitrile.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Dehalogenated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: In the materials science industry, the compound can be used in the synthesis of polymers and advanced materials with specific properties such as conductivity or fluorescence.
作用機序
The mechanism by which [3-(Dimethylamino)propyl][(5-bromo-2-methoxyphenyl)sulfonyl]amine exerts its effects is largely dependent on its interaction with molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the brominated methoxyphenyl sulfonyl group can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
- [3-(Dimethylamino)propyl][(4-bromo-2-methoxyphenyl)sulfonyl]amine
- [3-(Dimethylamino)propyl][(5-chloro-2-methoxyphenyl)sulfonyl]amine
- [3-(Dimethylamino)propyl][(5-bromo-2-ethoxyphenyl)sulfonyl]amine
Comparison: Compared to its analogs, [3-(Dimethylamino)propyl][(5-bromo-2-methoxyphenyl)sulfonyl]amine is unique due to the specific positioning of the bromine and methoxy groups, which can influence its reactivity and interaction with biological targets. The presence of the dimethylamino group also adds to its versatility in forming various derivatives through substitution reactions.
特性
CAS番号 |
1183070-24-7 |
|---|---|
分子式 |
C12H19BrN2O3S |
分子量 |
351.26g/mol |
IUPAC名 |
5-bromo-N-[3-(dimethylamino)propyl]-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C12H19BrN2O3S/c1-15(2)8-4-7-14-19(16,17)12-9-10(13)5-6-11(12)18-3/h5-6,9,14H,4,7-8H2,1-3H3 |
InChIキー |
WEHYYSXIYAJZNT-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNS(=O)(=O)C1=C(C=CC(=C1)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-isopropyl-2-[(3-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B602847.png)
![[(4-Bromo-3-methoxyphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B602848.png)



![1-[(5-bromo-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B602854.png)

![[(2-Methoxy-4-methylphenyl)sulfonyl]-3-pyridylamine](/img/structure/B602858.png)
![[(5-Bromo-2,4-dimethylphenyl)sulfonyl]-3-pyridylamine](/img/structure/B602859.png)
![[(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B602860.png)
![[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl]-3-pyridylamine](/img/structure/B602862.png)
amine](/img/structure/B602866.png)

